Cas no 2247102-16-3 (6-Hydroxy-1,3-dioxaindane-5-sulfonyl fluoride)

6-Hydroxy-1,3-dioxaindane-5-sulfonyl fluoride is a specialized sulfonyl fluoride derivative featuring a fused dioxaindane scaffold. This compound is notable for its reactive sulfonyl fluoride group, which enables selective covalent modifications of proteins, particularly serine residues, making it valuable in chemical biology and proteomics research. The hydroxyl group at the 6-position enhances solubility and provides a handle for further functionalization. Its stability under physiological conditions allows for controlled reactivity, facilitating applications in activity-based protein profiling (ABPP) and inhibitor development. The structural rigidity of the dioxaindane core contributes to improved selectivity in target engagement, distinguishing it from simpler sulfonyl fluoride analogs.
6-Hydroxy-1,3-dioxaindane-5-sulfonyl fluoride structure
2247102-16-3 structure
Product name:6-Hydroxy-1,3-dioxaindane-5-sulfonyl fluoride
CAS No:2247102-16-3
MF:C7H5FO5S
MW:220.175004720688
CID:6553509
PubChem ID:165719693

6-Hydroxy-1,3-dioxaindane-5-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 2247102-16-3
    • EN300-6493477
    • 6-hydroxy-1,3-dioxaindane-5-sulfonyl fluoride
    • 6-Hydroxy-1,3-dioxaindane-5-sulfonyl fluoride
    • Inchi: 1S/C7H5FO5S/c8-14(10,11)7-2-6-5(1-4(7)9)12-3-13-6/h1-2,9H,3H2
    • InChI Key: NRIQOZGSPHLYCV-UHFFFAOYSA-N
    • SMILES: S(C1C(=CC2=C(C=1)OCO2)O)(=O)(=O)F

Computed Properties

  • Exact Mass: 219.98417259g/mol
  • Monoisotopic Mass: 219.98417259g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 81.2Ų

6-Hydroxy-1,3-dioxaindane-5-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6493477-0.05g
6-hydroxy-1,3-dioxaindane-5-sulfonyl fluoride
2247102-16-3
0.05g
$1464.0 2023-05-31
Enamine
EN300-6493477-0.1g
6-hydroxy-1,3-dioxaindane-5-sulfonyl fluoride
2247102-16-3
0.1g
$1533.0 2023-05-31
Enamine
EN300-6493477-1.0g
6-hydroxy-1,3-dioxaindane-5-sulfonyl fluoride
2247102-16-3
1g
$1742.0 2023-05-31
Enamine
EN300-6493477-5.0g
6-hydroxy-1,3-dioxaindane-5-sulfonyl fluoride
2247102-16-3
5g
$5056.0 2023-05-31
Enamine
EN300-6493477-0.25g
6-hydroxy-1,3-dioxaindane-5-sulfonyl fluoride
2247102-16-3
0.25g
$1604.0 2023-05-31
Enamine
EN300-6493477-0.5g
6-hydroxy-1,3-dioxaindane-5-sulfonyl fluoride
2247102-16-3
0.5g
$1673.0 2023-05-31
Enamine
EN300-6493477-10.0g
6-hydroxy-1,3-dioxaindane-5-sulfonyl fluoride
2247102-16-3
10g
$7497.0 2023-05-31
Enamine
EN300-6493477-2.5g
6-hydroxy-1,3-dioxaindane-5-sulfonyl fluoride
2247102-16-3
2.5g
$3417.0 2023-05-31

Additional information on 6-Hydroxy-1,3-dioxaindane-5-sulfonyl fluoride

Comprehensive Overview of 6-Hydroxy-1,3-dioxaindane-5-sulfonyl fluoride (CAS No. 2247102-16-3)

The compound 6-Hydroxy-1,3-dioxaindane-5-sulfonyl fluoride (CAS No. 2247102-16-3) is a specialized sulfonyl fluoride derivative with a unique 1,3-dioxaindane backbone. This molecule has garnered significant attention in recent years due to its potential applications in medicinal chemistry, bioconjugation, and material science. Its structural features, including the hydroxy group and sulfonyl fluoride moiety, make it a versatile intermediate for synthesizing more complex molecules. Researchers are particularly interested in its reactivity, which aligns with the growing demand for click chemistry and covalent inhibitors in drug discovery.

One of the key reasons 6-Hydroxy-1,3-dioxaindane-5-sulfonyl fluoride stands out is its role in proteomics research. The sulfonyl fluoride group is known for its ability to selectively modify proteins, making it valuable for activity-based protein profiling (ABPP). This aligns with current trends in precision medicine and targeted therapies, where understanding protein interactions is critical. Additionally, its stability under physiological conditions makes it suitable for in vivo studies, a hot topic in biopharmaceutical development.

From a synthetic perspective, the 1,3-dioxaindane core of this compound offers intriguing possibilities for heterocyclic chemistry. Heterocycles are a cornerstone of modern drug design, and the incorporation of a sulfonyl fluoride group adds a layer of functionality that can be exploited for covalent binding. This is particularly relevant given the rising interest in irreversible inhibitors for diseases like cancer and neurodegenerative disorders. The hydroxy group further enhances its utility by allowing for additional derivatization, making it a flexible building block for high-throughput screening libraries.

Another area where 6-Hydroxy-1,3-dioxaindane-5-sulfonyl fluoride shows promise is in polymer chemistry. The sulfonyl fluoride moiety can participate in post-polymerization modifications, enabling the creation of functional materials with tailored properties. This is especially pertinent given the surge in demand for smart materials and responsive polymers in industries ranging from healthcare to electronics. Its potential use in surface modification and biocompatible coatings is also being explored, reflecting broader trends in nanotechnology and biomaterials.

In terms of safety and handling, 6-Hydroxy-1,3-dioxaindane-5-sulfonyl fluoride should be treated with standard laboratory precautions. While it is not classified as a hazardous substance under most regulatory frameworks, proper personal protective equipment (PPE) is recommended when working with this compound. Its stability under normal conditions makes it a practical choice for researchers, but as with all reactive intermediates, careful storage and handling are advised to maintain its integrity.

The growing interest in 6-Hydroxy-1,3-dioxaindane-5-sulfonyl fluoride is also reflected in the increasing number of patent applications and scientific publications citing its use. This underscores its potential as a key intermediate in both academic and industrial settings. As the field of chemical biology continues to expand, compounds like this are likely to play an even more prominent role in bridging the gap between small-molecule discovery and therapeutic applications.

In summary, 6-Hydroxy-1,3-dioxaindane-5-sulfonyl fluoride (CAS No. 2247102-16-3) is a multifaceted compound with broad applicability across multiple scientific disciplines. Its unique structural features and reactivity profile make it a valuable tool for researchers exploring covalent inhibitors, bioconjugation strategies, and advanced material synthesis. As the scientific community continues to uncover new uses for this molecule, its importance in cutting-edge research is expected to grow significantly.

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